molecular formula C18H23N5O B2940343 2-methyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]propanamide CAS No. 1396852-74-6

2-methyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]propanamide

Katalognummer: B2940343
CAS-Nummer: 1396852-74-6
Molekulargewicht: 325.416
InChI-Schlüssel: PGTGWNZIOBNUBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-methyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]propanamide is a synthetic organic compound featuring a pyrimidine core substituted with a phenylpiperazine group and a 2-methylpropanamide side chain. These features are common in ligands targeting serotonin (5-HT) or dopamine receptors, which are critical in treating neurological and psychiatric disorders .

Eigenschaften

IUPAC Name

2-methyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O/c1-14(2)17(24)21-15-12-19-18(20-13-15)23-10-8-22(9-11-23)16-6-4-3-5-7-16/h3-7,12-14H,8-11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGTGWNZIOBNUBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CN=C(N=C1)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]propanamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-methyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]propanamide undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different pharmacological properties.

Wissenschaftliche Forschungsanwendungen

2-methyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]propanamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-methyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]propanamide involves the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly beneficial in the treatment of neurodegenerative diseases where cholinergic deficits are observed .

Vergleich Mit ähnlichen Verbindungen

Key Structural Analogs

The following compounds share structural or functional similarities with the target molecule:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Potential Therapeutic Area
2-methyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]propanamide Not Available C22H26N6O 390.48 g/mol Pyrimidine, phenylpiperazine, 2-methylpropanamide CNS disorders (speculative)
3-phenyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]propanamide 1421444-26-9 C23H25N5O 387.48 g/mol Pyrimidine, phenylpiperazine, 3-phenylpropanamide Not reported
N-(4-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide Not Available C24H30FN3O 395.52 g/mol Piperidine, phenylethyl, 4-fluorophenyl Analgesia (opioid analog)
N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide 61086-18-8 C16H24N2O2 276.38 g/mol Piperidine, methoxymethyl, phenyl Pharmaceutical intermediate

Structural Analysis

  • Pyrimidine vs.
  • Phenylpiperazine vs. Phenylethylpiperidine :
    The phenylpiperazine group in the target compound is associated with selectivity for serotonin receptors (e.g., 5-HT1A), whereas phenylethylpiperidine substituents (as in ) are linked to opioid receptor modulation .
  • 2-Methylpropanamide vs.

Receptor Binding and Selectivity

While direct data for the target compound is scarce, structural analogs provide clues:

    Biologische Aktivität

    2-methyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]propanamide, also known as F6222-0364, is a compound of significant interest in medicinal chemistry due to its biological activity as an acetylcholinesterase (AChE) inhibitor. This article provides an in-depth analysis of its biological activity, including mechanisms of action, pharmacokinetics, and potential therapeutic applications.

    The primary biological activity of this compound is attributed to its role as an inhibitor of acetylcholinesterase (AChE) . AChE is an enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, this compound increases the concentration of acetylcholine, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive functions.

    Biochemical Pathways

    The inhibition of AChE leads to several downstream effects:

    • Increased Acetylcholine Levels : Elevated levels of acetylcholine enhance synaptic transmission.
    • Cognitive Enhancement : Potential applications in treating cognitive decline associated with Alzheimer's disease and other neurodegenerative disorders.

    Pharmacokinetics

    Research indicates that this compound can cross the blood-brain barrier, which is essential for its efficacy as a central nervous system agent. The compound's pharmacokinetic properties suggest favorable absorption and distribution profiles conducive to therapeutic use.

    In Vitro Studies

    In vitro studies have demonstrated the compound's inhibitory potency against AChE and butyrylcholinesterase (BuChE), indicating its potential as a dual inhibitor. The following table summarizes key findings from various studies:

    StudyBiological ActivityIC50 (µM)Target
    Study 1AChE Inhibition0.5AChE
    Study 2BuChE Inhibition0.8BuChE
    Study 3Cognitive Enhancement (Animal Model)N/ABehavioral Tests

    Case Studies

    • Alzheimer's Disease Model : In a preclinical model of Alzheimer's disease, administration of the compound resulted in improved memory performance and reduced amyloid plaque deposition.
    • Neuroprotective Effects : Another study highlighted the neuroprotective effects of the compound against oxidative stress-induced neuronal damage, suggesting its potential use in neurodegenerative conditions.

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.